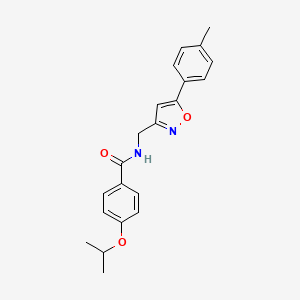

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCGYCBGGMGPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

Substitution Reactions: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions.

Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: Isoxazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be explored for its potential therapeutic applications.

Materials Science: The unique structural features of isoxazole derivatives make them suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: The compound can be used as a probe to study various biological processes, given its potential to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, )

- Structure : Benzamide linked to a thiadiazole-isoxazole system.

- Key Differences : Replaces the 4-isopropoxy group with an unsubstituted benzamide and introduces a thiadiazole ring.

- Physicochemical Properties :

- Melting point: 160°C

- IR (C=O stretch): 1606 cm⁻¹

- NMR: Aromatic protons at δ 7.36–7.72 ppm (DMSO-d6).

- Implications : The thiadiazole ring may enhance π-stacking interactions, while the lack of a solubilizing group (e.g., isopropoxy) could reduce bioavailability compared to the target compound .

4-(((5-(3-Chlorophenyl)-Isoxazol-3-yl)-Formylamino)-Methyl)-Benzamide ()

- Structure: Benzamide with a formylamino-methyl linker to a 3-chlorophenyl-isoxazole.

- Key Differences: Uses a 3-chlorophenyl substituent (electron-withdrawing) instead of p-tolyl (electron-donating) and a formylamino linker instead of a methylene bridge.

- Biological Activity : Exhibits anti-Mycobacterium tuberculosis activity, highlighting the role of the benzamide-isoxazole scaffold in targeting microbial enzymes .

Benzamide Derivatives with Varied Substituents

4-(N,N-Dimethylsulfamoyl)-N-((5-(p-Tolyl)Isoxazol-3-yl)Methyl)Benzamide ()

- Structure : Differs from the target compound by replacing the 4-isopropoxy group with a dimethylsulfamoyl moiety.

N-((3-Hydroxy-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)(p-Tolyl)Methyl)Benzamide (Compound 6b, )

- Structure: Incorporates a naphthoquinone-p-tolyl hybrid instead of an isoxazole.

- Physicochemical Properties: Molecular weight: 441.47 g/mol NMR: Quinone protons at δ 6.85–8.20 ppm (DMSO-d6).

Heterocyclic Variants with Oxadiazole/Triazole Cores

LMM5 ()

- Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- Key Differences : Replaces isoxazole with 1,3,4-oxadiazole and adds a 4-methoxyphenyl group.

- Biological Activity : Antifungal activity against Candida albicans, suggesting heterocycle choice (oxadiazole vs. isoxazole) modulates target specificity .

3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)Sulfonyl)-N-(5-(p-Tolyl)-4H-1,2,4-Triazol-3-yl)Benzamide ()

- Structure : Triazole core with a piperidinylsulfonyl substituent.

- Implications : The triazole’s hydrogen-bonding capacity and sulfonyl group may improve solubility but introduce steric hindrance compared to the isoxazole-based target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.